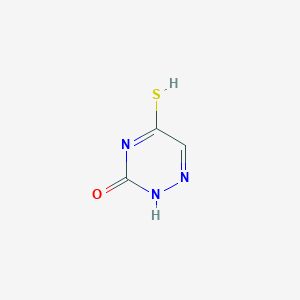
5-sulfanyl-2H-1,2,4-triazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-sulfanyl-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the class of triazines. Triazines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of a sulfanyl group in the 5-position of the triazine ring adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-sulfanyl-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
化学反应分析
Types of Reactions
5-sulfanyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-1,2,4-triazines.
Substitution: Various substituted triazines depending on the nucleophile used.
科学研究应用
5-sulfanyl-2H-1,2,4-triazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and sensors.
作用机制
The mechanism of action of 5-sulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of leucyl-tRNA synthetase in Mycobacterium tuberculosis, which is crucial for protein synthesis in the bacterium . The compound binds to the active site of the enzyme, preventing the aminoacylation of tRNA and thereby inhibiting protein synthesis. This mechanism is similar to that of other known antibiotics, making it a promising candidate for further drug development.
相似化合物的比较
Similar Compounds
5-sulfanyl-1,3,4-oxadiazol-2-yl-2H-chromen-2-one: Another heterocyclic compound with a sulfanyl group, known for its antimicrobial properties.
5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl derivatives: These compounds also contain a sulfanyl group and have shown biological activity in various studies.
Uniqueness
5-sulfanyl-2H-1,2,4-triazin-3-one is unique due to its specific triazine ring structure combined with a sulfanyl group, which imparts distinct chemical and biological properties. Its ability to inhibit leucyl-tRNA synthetase in Mycobacterium tuberculosis sets it apart from other similar compounds, highlighting its potential as a novel antimicrobial agent.
属性
IUPAC Name |
5-sulfanyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c7-3-5-2(8)1-4-6-3/h1H,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONSCLFUDKBCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=O)N=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid;hydrochloride](/img/structure/B7739302.png)
![8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B7739328.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B7739336.png)
![8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one](/img/structure/B7739342.png)
![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B7739351.png)
![3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7739356.png)
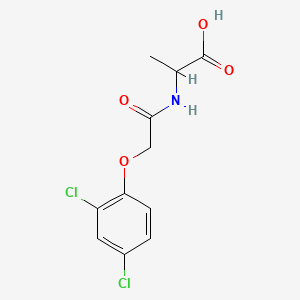
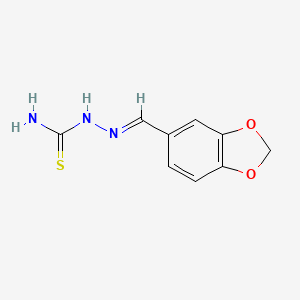
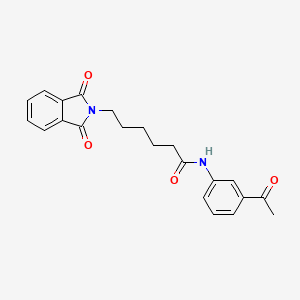
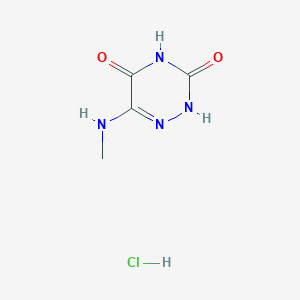
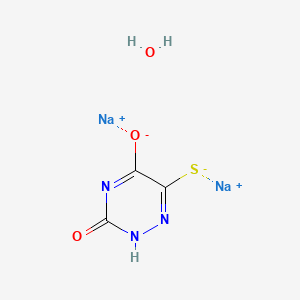
![6-[(2-Oxopropyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B7739397.png)

